4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide
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Description
4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Specific Scientific Field
Medicinal chemistry and oncology.
Summary
THIQ analogs have demonstrated promising anticancer activity. Researchers have explored their potential as targeted agents against the NF-κB signaling pathway, which plays a crucial role in cancer progression and chronic inflammation. Overactivation of NF-κB is associated with cell proliferation and inhibition of apoptosis in various cancer types.
Methods of Application
Results
- Compound 5d, with a methoxy group at position R3, exhibited the highest antiproliferative activity (GI50) ranging from 1.591 to 2.281 μM .
Synthetic Methodology
Specific Scientific Field
Organic chemistry and synthetic strategies.
Summary
Researchers have developed efficient synthetic routes to access THIQ scaffolds. These methods enable the preparation of diverse analogs for biological evaluation.
Methods of Application
Results
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-24(4-2)32(29,30)21-11-9-19(10-12-21)22(26)23-14-16-31(27,28)25-15-13-18-7-5-6-8-20(18)17-25/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTIUJYGTYVWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide |
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